![molecular formula C18H30O2 B14363336 1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) CAS No. 90819-52-6](/img/structure/B14363336.png)
1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) is an organic compound characterized by its unique structure, which includes a hexane backbone with two cyclohexene rings connected via oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) typically involves the reaction of hexane-1,6-diol with cyclohexene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Reactants: Hexane-1,6-diol and cyclohexene.
Catalyst: Acidic or basic catalyst to promote the reaction.
Solvent: An organic solvent such as toluene or dichloromethane.
Temperature: Elevated temperatures, typically around 80-100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene rings to cyclohexane.
Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) involves its interaction with molecular targets through its functional groups. The oxygen atoms can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The cyclohexene rings provide structural stability and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohexane): Similar structure but with saturated cyclohexane rings.
1,1’-[Hexane-1,6-diylbis(oxy)]di(benzene): Aromatic analog with benzene rings instead of cyclohexene.
Uniqueness
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) is unique due to its combination of cyclohexene rings and ether linkages, providing a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90819-52-6 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-[6-(cyclohexen-1-yloxy)hexoxy]cyclohexene |
InChI |
InChI=1S/C18H30O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h11,13H,1-10,12,14-16H2 |
Clave InChI |
VHAVKRVFOHQNSM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)OCCCCCCOC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


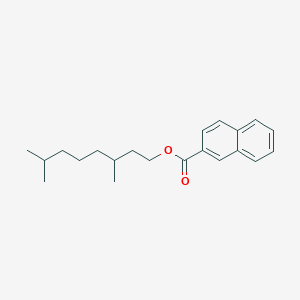
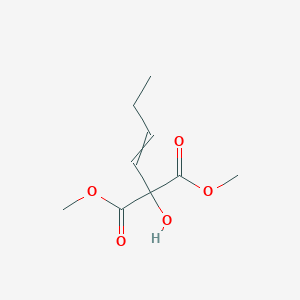
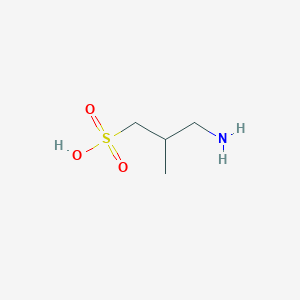

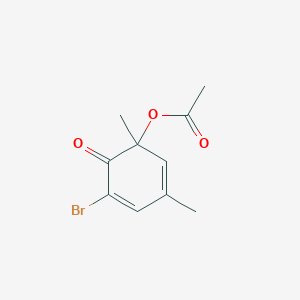
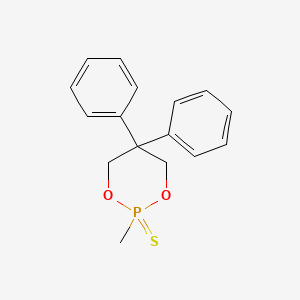
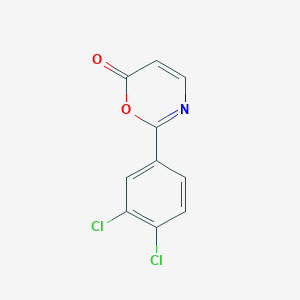
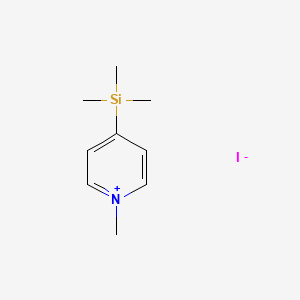
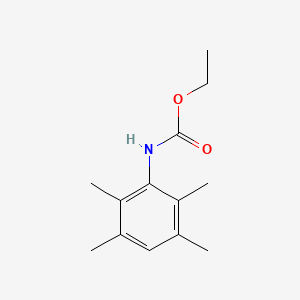
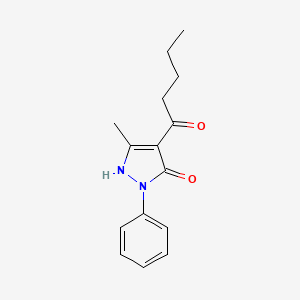
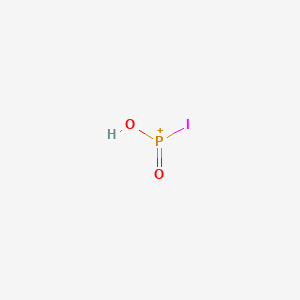
![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
